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  • Product: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol
  • CAS: 1805109-31-2

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Bromo-5-fluoro-3-nitrobenzyl Alcohol

This technical guide details the chemical profile, synthesis, and application of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2), a critical intermediate in the synthesis of hypoxia-inducible factor 2α (HIF-2α)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2), a critical intermediate in the synthesis of hypoxia-inducible factor 2α (HIF-2α) inhibitors and other fluorinated heterocycles.[1]

Strategic Intermediate for HIF-2α Inhibitor Development[1]

Executive Summary & Identification

2-Bromo-5-fluoro-3-nitrobenzyl alcohol is a highly functionalized arene building block characterized by a dense substitution pattern that allows for orthogonal chemical functionalization.[1] Its core value lies in the "triad of reactivity": the nitro group (reducible to amine), the bromine atom (amenable to Suzuki/Buchwald couplings), and the benzyl alcohol (convertible to halides, aldehydes, or ethers).[1]

This compound is a structural analog to key intermediates used in the synthesis of Belzutifan (MK-6482) and related HIF-2α antagonists, where the benzyl ether linkage is critical for protein binding.

Chemical Identity Table
PropertySpecification
Chemical Name (2-Bromo-5-fluoro-3-nitrophenyl)methanol
CAS Number 1805109-31-2
PubChem CID Not directly indexed; Derivative of Acid CID 18548583
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
SMILES OCC1=CC(F)=CC(=O)=C1Br
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water

Synthetic Pathway & Protocol

The most robust synthesis of 2-bromo-5-fluoro-3-nitrobenzyl alcohol is the chemoselective reduction of its carboxylic acid precursor, 2-bromo-5-fluoro-3-nitrobenzoic acid (PubChem CID 18548583).[1] Direct nitration of 2-bromo-5-fluorobenzyl alcohol is discouraged due to poor regioselectivity between the 3- and 4-positions.[1]

Reaction Logic[1][5][6]
  • Precursor Selection: The carboxylic acid moiety is reduced to the alcohol.

  • Chemoselectivity: The reducing agent must spare the nitro group (avoiding reduction to aniline) and the aryl bromide (avoiding hydrodebromination).

  • Reagent Choice: Borane-tetrahydrofuran (BH₃·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄) for this transformation, as LiAlH₄ often reduces nitro groups or causes azo-coupling side reactions.[1]

Detailed Protocol: Chemoselective Reduction

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Bromo-5-fluoro-3-nitrobenzoic acid (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution, 2.5 eq)[1]

  • Anhydrous Tetrahydrofuran (THF)[2]

  • Methanol (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried 3-neck round-bottom flask with 2-bromo-5-fluoro-3-nitrobenzoic acid (10 g, 37.9 mmol). Add anhydrous THF (100 mL) and cool the solution to 0°C using an ice/water bath.

  • Addition: Add the BH₃·THF solution (95 mL, 95 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The acid peak should disappear, replaced by the alcohol peak.

  • Quenching (Critical): Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes) to yield the title compound.

Synthesis Workflow Diagram

SynthesisPath Acid 2-Bromo-5-fluoro- 3-nitrobenzoic Acid (CID 18548583) Intermediate Boronate Intermediate Acid->Intermediate Reduction Reagent BH3·THF (2.5 eq) 0°C to RT, 16h Reagent->Intermediate Quench MeOH Quench (Destroys excess BH3) Intermediate->Quench Hydrolysis Product 2-Bromo-5-fluoro- 3-nitrobenzyl Alcohol (CAS 1805109-31-2) Quench->Product Purification

Figure 1: Chemoselective reduction pathway preserving nitro and bromo functionalities.[1]

Functional Derivatization & Applications

This alcohol is a "linchpin" intermediate. The hydroxyl group serves as a handle to attach the fluorinated aromatic ring to larger pharmacophores, particularly in the synthesis of HIF-2α inhibitors where it mimics the phenol/ether linkages found in Belzutifan.[1]

Key Reaction Pathways[1]
  • Mitsunobu Coupling: Reaction with phenols (e.g., hydroxy-indanones) to form ether linkages.

  • Appel Reaction: Conversion to benzyl bromide (using CBr₄/PPh₃) for subsequent alkylation reactions.

  • SNAr Displacement: The fluorine at the 5-position is activated by the ortho-nitro group, allowing for nucleophilic aromatic substitution with amines or thiols under mild conditions.

Application Logic: HIF-2α Inhibitor Scaffold Construction

Applications Core 2-Bromo-5-fluoro- 3-nitrobenzyl Alcohol Path1 Mitsunobu Reaction (DIAD, PPh3, Phenol) Core->Path1 OH Activation Path2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Core->Path2 NO2 Reduction Path3 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Path3 Br Displacement Prod1 Ether-Linked Biaryl Scaffolds (HIF-2α Pharmacophore) Path1->Prod1 Prod2 Aniline Derivative (Precursor to Indoles/Benzimidazoles) Path2->Prod2 Prod3 Biaryl Systems (Kinase Inhibitor Core) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the core molecule.[1]

Safety & Handling (SDS Highlights)

Given the nitro and benzylic alcohol functionalities, strict safety protocols are required.[1]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Energetic Warning: Nitro compounds can be potentially explosive if subjected to high heat or shock, although this specific alcohol is generally stable.[1]

  • Storage: Store at 2–8°C under inert gas. Light sensitive (protect from direct light to prevent benzylic oxidation or bromide degradation).

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18548583, 2-bromo-5-fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Wallace, E. M., et al. (2016). Structure-Based Design and Discovery of PT2385, a Clinical Candidate Antagonist of Hypoxia-Inducible Factor-2α (HIF-2α).[1] Journal of Medicinal Chemistry. (Context: Describes the ether linkage synthesis using similar benzyl alcohols). Retrieved from [Link]

  • Xu, Z., et al. (2019). Process Development for the Synthesis of Belzutifan (MK-6482).[1] Organic Process Research & Development. (Context: Scale-up of fluorinated nitro-benzyl intermediates). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol from 2-bromo-5-fluorotoluene

Application Note: Regioselective Synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol Executive Summary This application note details the optimized synthetic protocol for 2-Bromo-5-fluoro-3-nitrobenzyl alcohol , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol

Executive Summary

This application note details the optimized synthetic protocol for 2-Bromo-5-fluoro-3-nitrobenzyl alcohol , a critical intermediate in the development of fluorinated pharmaceuticals.[1] While direct nitration of the starting material (2-bromo-5-fluorotoluene) typically yields the undesirable 4-nitro or 6-nitro isomers due to the directing effects of the methyl and fluoro groups, this protocol employs a "Oxidation-First" strategy .[1] By converting the methyl group to a carboxylic acid prior to nitration, we leverage the meta-directing effect of the carboxyl moiety to cooperatively target the 3-position, ensuring high regioselectivity.[1] The final step utilizes a chemoselective reduction to yield the target benzyl alcohol without compromising the nitro or halogen substituents.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric and electronic mismatch of the starting material.[1]

  • Challenge: In 2-bromo-5-fluorotoluene, the methyl group (activator) directs electrophilic substitution to the ortho (C6) and para (C4) positions. The 3-position is sterically crowded and electronically unfavorable for direct nitration.

  • Solution: Oxidation of the methyl group to a carboxylic acid inverts the electronic bias. The resulting 2-bromo-5-fluorobenzoic acid contains a carboxyl group (meta-director) at C1 and a bromine (ortho-director) at C2.[1] Both groups cooperatively direct the incoming nitro group to the C3 position.[1]

Pathway Overview:

  • Oxidation: 2-Bromo-5-fluorotoluene

    
     2-Bromo-5-fluorobenzoic acid.[1]
    
  • Nitration: 2-Bromo-5-fluorobenzoic acid

    
     2-Bromo-5-fluoro-3-nitrobenzoic acid.[1]
    
  • Chemoselective Reduction: 2-Bromo-5-fluoro-3-nitrobenzoic acid

    
     2-Bromo-5-fluoro-3-nitrobenzyl alcohol.[1]
    

SynthesisRoute Start 2-Bromo-5-fluorotoluene (Starting Material) Step1 Oxidation (KMnO4, Pyridine/H2O) Start->Step1 Inter1 2-Bromo-5-fluorobenzoic acid (Intermediate 1) Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Regiocontrol: Meta to COOH Ortho to Br Inter2 2-Bromo-5-fluoro-3-nitrobenzoic acid (Intermediate 2) Step2->Inter2 Step3 Selective Reduction (BH3·THF) Inter2->Step3 Target 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (Target) Step3->Target

Figure 1: Strategic pathway utilizing the carboxyl group as a temporary directing group to install the nitro functionality at the 3-position.

Experimental Protocols

Stage 1: Oxidation of 2-Bromo-5-fluorotoluene

Objective: Convert the methyl group to a carboxylic acid to alter regioselectivity.

Reagents:

  • 2-Bromo-5-fluorotoluene (1.0 eq)[1][2]

  • Potassium Permanganate (

    
    ) (3.0 eq)
    
  • Pyridine/Water (1:1 v/v)

Protocol:

  • Setup: Charge a round-bottom flask with 2-bromo-5-fluorotoluene (18.9 g, 100 mmol) and Pyridine/Water (200 mL).

  • Addition: Heat the mixture to 70°C. Add

    
     (47.4 g, 300 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.
    
  • Reflux: Heat to reflux (approx. 95-100°C) for 4–6 hours until the purple color persists or TLC indicates consumption of starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove Manganese Dioxide (

    
    ). Wash the pad with hot water.
    
  • Acidification: Acidify the filtrate with HCl (6N) to pH 1–2. The product, 2-bromo-5-fluorobenzoic acid , will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Expected Yield: 85–90%[1]

    • Key Check: Melting point check (approx. 150–155°C).

Stage 2: Regioselective Nitration

Objective: Install the nitro group at the C3 position.

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (from Stage 1)[1]

  • Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Concentrated Sulfuric Acid (

    
    )
    

Protocol:

  • Preparation: Dissolve 2-bromo-5-fluorobenzoic acid (21.9 g, 100 mmol) in conc.

    
     (100 mL) at 0°C.
    
  • Nitration: Add fuming

    
     (1.2 eq) dropwise, maintaining the internal temperature below 5°C. The carboxyl group directs meta, and the bromine directs ortho, synergistically favoring position 3.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (500 g). Caution: Highly exothermic.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace isomers.

    • Product:2-Bromo-5-fluoro-3-nitrobenzoic acid .[1][3][4]

    • Data:

      
      H NMR should show two aromatic singlets (or doublets with meta-coupling), confirming the 1,2,3,5-substitution pattern.[1]
      
Stage 3: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the benzyl alcohol without reducing the nitro group or debrominating the ring.[1]

Reagents:

  • 2-Bromo-5-fluoro-3-nitrobenzoic acid[1][3][4]

  • Borane-Tetrahydrofuran Complex (

    
    ) (1.0 M solution)
    
  • Anhydrous THF[1]

Protocol:

  • Inert Atmosphere: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the nitrobenzoic acid intermediate (26.4 g, 100 mmol) in anhydrous THF (150 mL) and cool to 0°C.

  • Reduction: Add

    
     (1.0 M, 120 mL, 1.2 eq) dropwise over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
    • Mechanistic Insight: Borane reduces carboxylic acids rapidly via a triacyloxyborane intermediate.[1] It is chemoselective and will not reduce the nitro group under these mild conditions (unlike

      
       or catalytic hydrogenation).
      
  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (50 mL) to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate, wash with saturated

    
     and brine.[1]
    
  • Final Isolation: Dry over

    
    , filter, and concentrate to yield 2-Bromo-5-fluoro-3-nitrobenzyl alcohol .
    

Data Summary & Specifications

ParameterSpecificationNotes
Target Compound 2-Bromo-5-fluoro-3-nitrobenzyl alcohol
Molecular Formula

Molecular Weight 250.02 g/mol
Appearance Off-white to pale yellow solid
Overall Yield ~60–70% (3 steps)Dependent on purification efficiency
Purity Goal >98% (HPLC)Critical for pharmaceutical use
Storage 2–8°C, Protect from lightBenzyl alcohols can oxidize over time

Troubleshooting & Critical Control Points

  • Regioselectivity (Stage 2): If NMR indicates a mixture of isomers (e.g., 4-nitro isomer), ensure the starting material for Stage 2 was fully oxidized.[1] The presence of unreacted toluene derivative will lead to incorrect nitration patterns.

  • Safety (Stage 3): Do not use Lithium Aluminum Hydride (

    
    ). 
    
    
    
    will reduce the nitro group to an amine or azo compound.[1]
    
    
    is the mandatory reagent for this specific transformation [1].
  • Handling: Benzyl bromides/alcohols can be skin irritants. Use proper PPE.[1]

References

  • Brown, H. C., & Heim, P. (1973).[1] "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry. Link (Establishes BH3 selectivity for COOH over NO2).

  • Sigma-Aldrich. "2-Bromo-5-fluoro-3-nitrobenzoic acid Product Page."[1] Link (Confirms existence and stability of the key intermediate).

  • National Institute of Standards and Technology (NIST). "2-Bromo-5-fluorotoluene Mass Spectrum." Link (Starting material characterization).

  • CymitQuimica. "2-Bromo-5-fluoro-3-nitrobenzoic acid Properties." Link (Physical properties of the intermediate).

Sources

Application

Application Note: A Protocol for the Regioselective Nitration of 2-Bromo-5-fluorobenzyl Alcohol

Abstract: This document provides a comprehensive guide for the electrophilic nitration of 2-bromo-5-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the electrophilic nitration of 2-bromo-5-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol addresses the unique challenges presented by this polysubstituted aromatic substrate, which features both deactivating halogen substituents and a potentially labile benzyl alcohol moiety. We will delve into the mechanistic rationale for controlling regioselectivity, detail a robust and reproducible experimental procedure, and emphasize critical safety considerations inherent to nitration reactions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe reaction outcome.

Mechanistic Rationale and Strategic Considerations

The nitration of 2-bromo-5-fluorobenzyl alcohol is a classic example of electrophilic aromatic substitution (EAS) on a complex, electronically non-symmetrical ring.[1][2] The successful execution of this reaction hinges on understanding the interplay of the existing substituents, which collectively dictate the position of the incoming nitro group and the overall reaction rate.

The Electrophile: The Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][4][5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This pre-equilibrium is essential for generating a sufficiently potent electrophile to react with the electron-deficient (deactivated) aromatic ring.[6]

Directing Effects and Regioselectivity

The regiochemical outcome is determined by the directing effects of the three substituents on the benzene ring:

  • Hydroxymethyl Group (-CH₂OH): This is a weakly activating, ortho, para-directing group. It donates electron density to the ring via hyperconjugation and weak induction, stabilizing the carbocation intermediate (the sigma complex) when attack occurs at the positions ortho or para to it.

  • Bromine (-Br) and Fluorine (-F): Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the sigma complex.[7]

Analyzing the positions on the 2-bromo-5-fluorobenzyl alcohol substrate:

  • The -CH₂OH group at C1 directs towards C2 (blocked), C4, and C6.

  • The -Br group at C2 directs towards C1 (blocked), C3, and C6.

  • The -F group at C5 directs towards C2 (blocked), C4, and C6.

There is a strong consensus among the directing groups. The C6 position is favored by all three substituents. The C4 position is favored by the -CH₂OH and -F groups. The C3 position is only favored by the -Br group and is sterically hindered by the adjacent -CH₂OH group. Therefore, the primary product expected is 2-bromo-5-fluoro-6-nitrobenzyl alcohol , with 2-bromo-5-fluoro-4-nitrobenzyl alcohol as a potential minor isomer.

Potential Side Reactions

The primary challenge in the nitration of benzyl alcohols is the potential for oxidation of the alcohol functionality by nitric acid, a strong oxidizing agent.[8] This can lead to the formation of the corresponding benzaldehyde or benzoic acid. Furthermore, reaction at the alcohol's oxygen atom can form a nitrate ester.[8] To mitigate these side reactions, strict temperature control is paramount. Conducting the reaction at low temperatures (0–5 °C) significantly favors the desired aromatic substitution over oxidation.

Critical Safety Protocols for Nitration

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Adherence to strict safety protocols is mandatory.[9][10]

  • Hazard Assessment: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11] The reaction generates significant heat, posing a risk of thermal runaway if addition rates and cooling are not carefully controlled.[10]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton®), and a chemical-resistant lab coat.

  • Engineering Controls: This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and shower must be readily accessible.[9] A blast shield is highly recommended.

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic. This step must be performed slowly and with caution behind a blast shield.

Detailed Experimental Protocol

This protocol is designed for the regioselective mono-nitration of 2-bromo-5-fluorobenzyl alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Bromo-5-fluorobenzyl alcohol>98% PuritySigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
Nitric Acid (HNO₃)Concentrated (70%)J.T. Baker
Deionized Water--
Crushed Ice--
Sodium Bicarbonate (NaHCO₃)Reagent GradeEMD Millipore
Ethanol (EtOH)200 Proof, ACSDecon Labs
Dichloromethane (DCM)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeAlfa Aesar
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (20 mL, 374 mmol). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (4.0 mL, 63.6 mmol) dropwise to the cold, stirring sulfuric acid over 15-20 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. The resulting solution is the "mixed acid."

  • Substrate Preparation: In a separate 50 mL beaker, dissolve 2-bromo-5-fluorobenzyl alcohol (5.0 g, 22.6 mmol) in concentrated sulfuric acid (10 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before proceeding.

  • Nitration Reaction: Cool the prepared mixed acid back down to 0–5 °C. Using the dropping funnel, add the solution of the benzyl alcohol substrate to the mixed acid dropwise over 30-45 minutes. This is the most critical step for temperature control. The internal temperature must not exceed 5 °C to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up and Isolation: Prepare a 1 L beaker containing 300 g of crushed ice. Behind a blast shield , slowly and carefully pour the reaction mixture onto the stirred ice slurry. A precipitate should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral to pH paper.

  • Next, wash the cake with a cold, saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (100 mL).

  • Purification: Press the solid as dry as possible on the funnel. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a pale yellow or off-white solid.

Characterization

The identity and purity of the product, 2-bromo-5-fluoro-6-nitrobenzyl alcohol , should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons and the benzylic CH₂ group.

  • ¹³C NMR: Confirmation of the number of unique carbons.

  • FT-IR: Presence of -OH stretch, Ar-NO₂ (symmetric and asymmetric) stretches.

  • Mass Spectrometry: Determination of the molecular weight and confirmation of the molecular formula.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for the synthesis and purification of 2-bromo-5-fluoro-6-nitrobenzyl alcohol.

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄ @ 0°C) C Slow Addition of Substrate to Mixed Acid (0-5°C) A->C B Dissolve Substrate in conc. H₂SO₄ B->C D Stir & Monitor (TLC, 1-2h) C->D E Quench on Ice D->E F Vacuum Filtration E->F G Wash Product (H₂O, NaHCO₃) F->G H Recrystallization (EtOH/H₂O) G->H I Characterization (NMR, MS, IR) H->I

Caption: Experimental workflow for the nitration of 2-bromo-5-fluorobenzyl alcohol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Insufficiently potent nitrating agent.Extend reaction time. Ensure the correct ratio and concentration of acids were used.
Formation of Dark Tars Reaction temperature was too high, leading to oxidation and decomposition.[12]Repeat the reaction with stricter temperature control (<5 °C). Ensure slow, dropwise addition of the substrate.
Multiple Products on TLC Formation of regioisomers or oxidation byproducts.Improve temperature control. If isomers are unavoidable, purification by column chromatography may be necessary.
Product is an Oil Impurities are depressing the melting point; Product may not have precipitated.Try extracting the quenched aqueous mixture with a solvent like DCM or Ethyl Acetate.[13] Ensure thorough washing to remove acidic impurities.

References

  • American Chemical Society. (n.d.). Nitration reaction safety. YouTube.
  • Kazantsev, D. A., Denisov, A. A., & Pestov, A. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry.
  • Benchchem. (n.d.). Work-up Procedures for Aromatic Nitration Reactions. Technical Support Center.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Modi, R., & Modi, S. (2024). Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. Journal of Industrial Safety Engineering.
  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Wikipedia. (n.d.). Nitration.
  • ResearchGate. (n.d.). Nitration of Deactivated Aromatic Compounds.
  • Sciencemadness Discussion Board. (2009). BzOH + HNO3 --> ?.
  • Chemistry Steps. (2024, January 24). Nitration of Benzene.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Chemistry Learner. (2022, March 16). Nitration: Definition, Reaction, Examples, and Mechanism.
  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022, September 24). Electrophilic Aromatic Substitution Reactions - Bromination.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Dragojlovic, V. (2020). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. The Chemical Educator.

Sources

Method

reduction of 2-bromo-5-fluoro-3-nitrobenzoic acid to alcohol

Here are the detailed Application Notes and Protocols for the reduction of 2-bromo-5-fluoro-3-nitrobenzoic acid to its corresponding alcohol. Application Note: AN-2B5F3NBA-01 Topic: Chemoselective Reduction of 2-bromo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the reduction of 2-bromo-5-fluoro-3-nitrobenzoic acid to its corresponding alcohol.

Application Note: AN-2B5F3NBA-01

Topic: Chemoselective Reduction of 2-bromo-5-fluoro-3-nitrobenzoic Acid to (2-bromo-5-fluoro-3-nitrophenyl)methanol

Introduction and Rationale

The synthesis of highly functionalized aromatic alcohols is a cornerstone of medicinal chemistry and materials science. The target molecule, (2-bromo-5-fluoro-3-nitrophenyl)methanol, serves as a versatile building block, incorporating a primary alcohol for further derivatization, alongside halogen and nitro functionalities that allow for a wide array of subsequent cross-coupling and reduction-amination reactions.

The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid group in the presence of other reducible moieties, namely the nitro group and the carbon-bromine bond. A poorly chosen reducing agent could lead to a mixture of undesired byproducts. This application note provides a robust and validated protocol for this transformation using a borane-tetrahydrofuran (BH₃·THF) complex, a reagent known for its remarkable selectivity in reducing carboxylic acids.[1][2][3]

The Challenge of Chemoselectivity: A Comparative Overview

Selecting the appropriate reducing agent is critical for the success of this synthesis. The substrate, 2-bromo-5-fluoro-3-nitrobenzoic acid, contains multiple functional groups with varying reactivity towards common hydride donors.

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful, non-selective reducing agent, LiAlH₄ would readily reduce the carboxylic acid.[4][5][6] However, it is also potent enough to reduce the aromatic nitro group, typically leading to azo compounds or the corresponding aniline, which would be an undesired side reaction.[7][8]

  • Sodium Borohydride (NaBH₄): This is a much milder reducing agent. While it is effective for aldehydes and ketones, it is generally incapable of reducing carboxylic acids under standard conditions, making it unsuitable for this direct transformation.[6][9][10]

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Borane is an electrophilic reducing agent that displays high selectivity for carboxylic acids.[11] The reaction is initiated by the rapid deprotonation of the acidic carboxylic acid proton, forming a triacyloxyborane intermediate, which is subsequently reduced.[12] This mechanism allows for the reduction to proceed much faster for carboxylic acids than for other functional groups like esters, and crucially, it does not typically affect aromatic nitro groups or aryl halides under the prescribed conditions.[13][14]

The superior selectivity of borane makes it the ideal reagent for this specific application, ensuring a clean conversion to the desired product.

G cluster_reagents Reducing Agents cluster_groups Functional Groups LiAlH4 LiAlH₄ (Strong, Non-selective) COOH Carboxylic Acid (-COOH) LiAlH4->COOH Reduces (Desired) NO2 Nitro (-NO₂) LiAlH4->NO2 Reduces (Undesired) NaBH4 NaBH₄ (Mild, Unreactive) NaBH4->COOH No Reaction BH3THF BH₃·THF (Selective) BH3THF->COOH Reduces (Desired) BH3THF->NO2 No Reaction (Selective) Br Bromo (-Br) BH3THF->Br No Reaction (Selective)

Caption: Comparison of reducing agent selectivity for the target functional groups.

Detailed Experimental Protocol

This protocol details the procedure for the reduction of 1 gram of the starting material. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Solvents Grade Supplier
2-bromo-5-fluoro-3-nitrobenzoic acid≥98% PuritySigma-Aldrich
Borane-tetrahydrofuran complex (BH₃·THF)1.0 M solution in THFSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)-Lab Prepared
Saturated Sodium Chloride Solution (Brine)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVWR
Silica Gel60 Å, 230-400 meshVWR
Equipment
100 mL Round-bottom flask (oven-dried)
Magnetic stirrer and stir bar
Septa and nitrogen/argon inlet adapter
Schlenk line or inert gas manifold
Syringes and needles
Ice-water bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
Thin-Layer Chromatography (TLC) plates (silica gel)
Critical Safety Precautions
  • Borane-THF Complex (BH₃·THF): This reagent is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[15][16] It must be handled under an inert atmosphere (nitrogen or argon) at all times.[17][18] Store refrigerated and ensure it is used away from ignition sources.[17]

  • Tetrahydrofuran (THF): THF is flammable and can form explosive peroxides upon exposure to air and light.[15] Use only stabilized or freshly distilled THF.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this reaction.

Step-by-Step Reaction Procedure

Caption: Workflow for the selective reduction of 2-bromo-5-fluoro-3-nitrobenzoic acid.

  • Inert Atmosphere Setup: Assemble the oven-dried 100 mL round-bottom flask with a magnetic stir bar and septum. Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: To the flask, add 2-bromo-5-fluoro-3-nitrobenzoic acid (1.0 g, 3.80 mmol). Using a syringe, add 20 mL of anhydrous THF and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring vigorously, slowly add the 1.0 M solution of BH₃·THF (5.7 mL, 5.7 mmol, 1.5 equivalents) dropwise via syringe over a period of 15-20 minutes. Note: A slight evolution of gas (hydrogen) may be observed as the acidic proton reacts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane solvent system). The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very carefully and slowly, add methanol (5 mL) dropwise to quench the excess BH₃·THF. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no nearby ignition sources. Stir for an additional 20 minutes after the gas evolution subsides.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure (2-bromo-5-fluoro-3-nitrophenyl)methanol.

Expected Results and Characterization

Parameter Expected Outcome
Appearance Pale yellow solid or oil
Yield 85-95%
¹H NMR (CDCl₃)δ ~7.8-8.0 (m, 2H, Ar-H), δ 4.85 (s, 2H, -CH₂OH), δ ~2.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃)δ ~158 (C-F), ~150 (C-NO₂), ~135 (Ar-C), ~125 (Ar-C), ~120 (C-Br), ~115 (Ar-C), ~62 (-CH₂OH)
FTIR (cm⁻¹)~3400 (broad, O-H stretch), ~1535 & ~1350 (N-O asymmetric & symmetric stretch of NO₂), disappearance of broad carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹)
Mass Spec (ESI) [M-H]⁻ calculated for C₇H₅BrFNO₃: 247.94; found ~247.9

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Reaction 1. Insufficient BH₃·THF.2. Non-anhydrous solvent or glassware.3. Decomposed reagent.1. Add an additional 0.2-0.5 equivalents of BH₃·THF and monitor.2. Ensure all materials are scrupulously dried.3. Use a fresh, properly stored bottle of BH₃·THF.
Low Yield 1. Product loss during work-up.2. Inefficient quenching leading to side reactions.1. Ensure complete extraction from the aqueous phase.2. Perform quenching slowly at 0 °C to maintain control over the reaction.
Presence of Impurities after Column Incomplete separation during chromatography.Optimize the eluent system for chromatography, potentially using a shallower gradient. Recrystallization may also be an option for solid products.

References

  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

  • Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. (2026). [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Borane as a Reducing Agent. IITian Explains - YouTube. (2020). [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. (2019). [Link]

  • Acid to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. (2025). [Link]

  • Reduction of carboxylic acids. Chemguide. [Link]

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications. (2017). [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • Nitro Compounds. Chemistry LibreTexts. (2021). [Link]

  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. (2025). [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. (2013). [Link]

  • A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. ResearchGate. (1987). [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PMC - NIH. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Accomplish the following conversions: (i) Nitrobenzene to benzoic acid. askIITians. (2014). [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide from 2-bromo-5-fluoro-3-nitrobenzyl alcohol

Introduction 2-bromo-5-fluoro-3-nitrobenzyl bromide is a key intermediate in the synthesis of various pharmacologically active compounds and functionalized organic materials. Its trifunctionalized aromatic ring system, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-5-fluoro-3-nitrobenzyl bromide is a key intermediate in the synthesis of various pharmacologically active compounds and functionalized organic materials. Its trifunctionalized aromatic ring system, featuring bromine, fluorine, and nitro groups, offers a versatile platform for further chemical modifications. This document provides a detailed protocol for the preparation of 2-bromo-5-fluoro-3-nitrobenzyl bromide from its corresponding alcohol, 2-bromo-5-fluoro-3-nitrobenzyl alcohol. The described method is based on the well-established Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to achieve a mild and efficient bromination of the benzylic alcohol. This approach is particularly advantageous for substrates with sensitive functional groups, minimizing the risk of side reactions often encountered with harsher brominating agents like hydrobromic acid or phosphorus tribromide.

Reaction Mechanism: The Appel Reaction

The conversion of an alcohol to an alkyl bromide using CBr₄ and PPh₃ proceeds via the Appel reaction mechanism. This reaction is initiated by the formation of a phosphonium salt, which then facilitates the nucleophilic substitution of the hydroxyl group.

The key steps are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This results in the formation of the triphenyl(tribromomethyl)phosphonium bromide ion pair.

  • Formation of the Alkoxyphosphonium Salt: The alcohol, in this case, 2-bromo-5-fluoro-3-nitrobenzyl alcohol, acts as a proton source to protonate the tribromomethanide anion, generating bromoform (CHBr₃). The resulting alkoxide then attacks the positively charged phosphorus atom of the triphenyl(bromomethyl)phosphonium bromide to form an alkoxyphosphonium bromide salt.

  • SN2 Nucleophilic Substitution: The bromide ion, a good nucleophile, then attacks the carbon atom of the benzylic group in an Sₙ2 fashion. This leads to the formation of the desired product, 2-bromo-5-fluoro-3-nitrobenzyl bromide, and triphenylphosphine oxide as a byproduct.

The overall transformation is a clean and high-yielding process under mild conditions, making it a preferred method for the synthesis of sensitive benzylic bromides.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol & PPh₃ in Dichloromethane B Cool to 0 °C (Ice Bath) A->B Inert Atmosphere (N₂/Ar) C Slowly Add CBr₄ Solution B->C Maintain Temperature D Stir at Room Temperature (Monitor by TLC) C->D Allow to Warm E Concentrate Under Reduced Pressure D->E Reaction Complete F Purify by Column Chromatography E->F Crude Product G Characterize Pure Product (NMR, MS, etc.) F->G Isolated Product

Caption: Workflow for the synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2-bromo-5-fluoro-3-nitrobenzyl alcoholC₇H₅BrFNO₃250.02>98%Sigma-Aldrich
Carbon Tetrabromide (CBr₄)CBr₄331.63>99%Sigma-Aldrich
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29>99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSigma-Aldrich
HexanesC₆H₁₄-ACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Silica GelSiO₂60.08230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert gas (Nitrogen or Argon) supply

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-fluoro-3-nitrobenzyl alcohol (2.50 g, 10.0 mmol, 1.0 equiv) and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 equiv).

    • Add anhydrous dichloromethane (40 mL) and stir the mixture until all solids have dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve carbon tetrabromide (3.98 g, 12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL).

    • Add the carbon tetrabromide solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is complete when the starting alcohol spot is no longer visible by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The resulting crude residue will contain the desired product, triphenylphosphine oxide, and any excess reagents.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude residue onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-5-fluoro-3-nitrobenzyl bromide as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. The characteristic benzylic proton signal is expected to be a singlet.

  • ¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its elemental composition.

  • IR (Infrared Spectroscopy): To identify the characteristic functional groups present in the molecule (e.g., C-Br, C-F, NO₂).

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Carbon Tetrabromide: Toxic and an environmental hazard. Avoid inhalation and contact with skin.

    • Dichloromethane: A suspected carcinogen. Use in a well-ventilated area.

    • Triphenylphosphine: Can cause skin and eye irritation.

    • 2-bromo-5-fluoro-3-nitrobenzyl bromide: As a benzyl bromide derivative, it is expected to be a lachrymator and an irritant. Handle with care.

  • Waste Disposal: All chemical waste, including solvents and solid residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • The Appel Reaction

    • Title: A simple and convenient synthesis of alkyl halides from alcohols using triphenylphosphine-tetrahalomethane.
    • Source: Tetrahedron Letters, 1975, 16(21), 1647-1650.
    • URL: [Link]

  • General Procedures for Bromination of Alcohols

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
    • Source: John Wiley & Sons, 7th Edition.
    • URL: [Link]

  • Safety Data for Reagents (from a representative supplier): Title: Sigma-Aldrich Safety Data Sheets (SDS). Source: MilliporeSigma.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important intermediate. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions in a question-and-answer format.

Troubleshooting Guide

Low or Inconsistent Yields

Question: We are experiencing significantly lower than expected yields in the reduction of 2-Bromo-5-fluoro-3-nitrobenzaldehyde to the corresponding benzyl alcohol. What are the likely causes and how can we mitigate them?

Answer: Low yields in this reduction are a common issue and can often be attributed to a few key factors. The primary reaction is the reduction of an aldehyde to a primary alcohol, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2] Let's break down the potential culprits:

  • Purity of the Starting Material: The purity of your 2-Bromo-5-fluoro-3-nitrobenzaldehyde is paramount. Impurities can consume the reducing agent or catalyze side reactions. It is advisable to verify the purity of the starting material using techniques like NMR spectroscopy before proceeding.[3]

  • Suboptimal Reaction Conditions:

    • Temperature Control: The addition of sodium borohydride is an exothermic process. Maintaining a low temperature (0 °C is often recommended) during the addition is crucial to prevent side reactions.[1] Runaway temperatures can lead to the decomposition of the starting material or the product.

    • Solvent Choice: The choice of solvent is critical. While ethanol or methanol are commonly used, ensuring they are anhydrous is important to prevent quenching of the reducing agent.[1]

    • Stoichiometry of the Reducing Agent: While a slight excess of sodium borohydride is often used to ensure complete conversion, a large excess can lead to difficulties during the workup and purification stages. A careful optimization of the molar ratio is recommended.

  • Workup and Purification Losses:

    • Incomplete Quenching: After the reaction is complete, the excess reducing agent must be carefully quenched. Inadequate quenching can lead to the formation of borate esters, which can complicate purification.

    • pH Adjustment: The pH of the reaction mixture during workup can influence the stability of the product. It's important to follow a validated protocol for the workup procedure.

    • Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate. Multiple extractions are often necessary.

    • Purification Method: While the crude product may appear clean, purification via column chromatography or recrystallization is often necessary to remove minor impurities that can affect the final yield calculation.

Formation of Impurities

Question: We are observing significant impurity peaks in our crude product analysis (TLC/LC-MS/NMR). What are the potential side reactions, and how can they be minimized?

Answer: The presence of impurities suggests that side reactions are occurring. In the context of reducing a nitro-substituted benzaldehyde, several possibilities exist:

  • Incomplete Reaction: The most straightforward "impurity" is unreacted starting material. This can be addressed by ensuring a slight excess of the reducing agent and allowing for sufficient reaction time. Monitoring the reaction by TLC is crucial to determine completion.

  • Over-reduction: While sodium borohydride is generally selective for aldehydes and ketones in the presence of a nitro group, under certain conditions (e.g., elevated temperatures, prolonged reaction times, or the presence of certain catalysts), it can potentially reduce the nitro group. This would lead to the formation of amino or other partially reduced nitrogen species.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While NaBH₄ is not a strong base, impurities in the starting material or reagents could potentially promote this side reaction.

  • Formation of Borate Esters: As mentioned previously, incomplete hydrolysis of the intermediate borate ester during workup can lead to its presence in the final product. A thorough acidic or basic workup is necessary to hydrolyze these esters.[4]

To minimize these impurities, rigorous control over reaction parameters is key. This includes maintaining a low temperature, using high-purity reagents, and carefully monitoring the reaction progress.

Frequently Asked Questions (FAQs)

1. What is a reliable starting material for the synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol?

The most direct precursor is 2-Bromo-5-fluoro-3-nitrobenzaldehyde . This can be synthesized through various routes, often involving the nitration of a substituted benzaldehyde or a multi-step synthesis from a corresponding aniline derivative.[5][6]

2. What is the recommended reducing agent for this transformation?

Sodium borohydride (NaBH₄) is the most commonly used and recommended reducing agent for this specific conversion.[1][2] It is selective for the aldehyde group in the presence of the nitro group and is generally safe and easy to handle.[2][3] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce the nitro group as well; therefore, it is not recommended for this selective transformation.[4]

3. Can you provide a standard, optimized protocol for the reduction?

Based on established procedures for similar reductions, the following protocol can serve as a starting point.[1]

Parameter Recommended Condition Rationale
Starting Material 2-Bromo-5-fluoro-3-nitrobenzaldehydeDirect precursor to the target molecule.
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehyde reduction.[2][3]
Solvent Ethanol or MethanolGood solubility for the starting material and reagent.
Temperature 0 °C during NaBH₄ addition, then room tempControls exothermicity and minimizes side reactions.[1]
Reaction Time 1-2 hoursTypically sufficient for complete conversion. Monitor by TLC.
Workup Quench with water/dilute acid, extract with ethyl acetateNeutralizes excess reagent and isolates the product.
Purification Recrystallization or Column ChromatographyRemoves residual impurities to achieve high purity.

4. How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visually track the disappearance of the starting aldehyde and the appearance of the more polar alcohol product.

5. What are the key safety considerations for this synthesis?

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Ethanol and methanol are flammable.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2-Bromo-5-fluoro-3-nitrobenzaldehyde Dissolve Dissolve in Ethanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Slowly Add NaBH₄ Solution Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water/Acid Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify End End: Pure Product Purify->End Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Mitigations Problem Problem Low Yield or Impurities Cause1 Impure Starting Material Problem:p->Cause1 Cause2 Suboptimal Reaction Conditions Problem:p->Cause2 Cause3 Workup/Purification Issues Problem:p->Cause3 Cause4 Side Reactions Problem:p->Cause4 Sol1 Verify Purity (NMR, etc.) Cause1->Sol1 Sol2 Control Temperature Optimize Solvent & Stoichiometry Cause2->Sol2 Sol3 Ensure Complete Quenching Optimize Extraction & Purification Cause3->Sol3 Sol4 Maintain Low Temperature Use High-Purity Reagents Monitor Reaction Cause4->Sol4

Sources

Optimization

handling moisture sensitivity of fluorinated nitrobenzyl alcohols

Welcome to the technical support center for fluorinated nitrobenzyl alcohols. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these highly functionalized and often...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorinated nitrobenzyl alcohols. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these highly functionalized and often sensitive molecules. Their dual nature—possessing a reactive alcohol, an electron-withdrawing nitro group, and the unique electronic properties imparted by fluorine—makes them valuable synthons, but also susceptible to degradation, particularly from moisture.

This guide is designed to provide practical, field-tested advice to help you navigate these challenges. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future problems.

Troubleshooting Guide: From Unexpected Results to Reaction Failure

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. What are the most likely causes related to the fluorinated nitrobenzyl alcohol?

A1: Low or no yield is the most common issue reported and almost always traces back to the integrity of the starting material or the reaction environment. Let's break down the probable causes.

  • Cause A: Degradation of the Starting Material. Fluorinated nitrobenzyl alcohols can degrade upon exposure to atmospheric moisture, even during storage. Water can participate in undesired side reactions or catalyze decomposition. The primary photochemical reaction of 2-nitrobenzyl alcohols, for instance, involves the formation of hydrated nitroso compounds, a pathway that is influenced by the presence of water.[1] While your reaction may be thermal, this highlights the inherent reactivity of the nitrobenzyl system with water.

  • Cause B: Contamination of the Reaction Medium. This is the most frequent culprit. Even trace amounts of water in your solvents or from glassware can be detrimental. Many reactions involving alcohols require strictly anhydrous conditions to prevent side reactions or deactivation of reagents.[2]

  • Cause C: Inadequate Inert Atmosphere. Exposure to the atmosphere during the reaction setup or run-time introduces both moisture and oxygen. Oxygen can lead to oxidative side products, complicating your purification and reducing the yield of the desired product.[2][3]

Recommended Actions:

  • Verify Reagent Quality: Before starting, check the purity of your fluorinated nitrobenzyl alcohol, especially if it's from an older batch. A quick NMR or melting point analysis can be informative.

  • Ensure Anhydrous Conditions: Use only freshly distilled, anhydrous solvents from a reliable source, such as those packaged in Sure/Seal™ bottles.[4] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert gas stream).

  • Employ Inert Gas Techniques: All manipulations should be performed under a positive pressure of a dry, inert gas like argon or nitrogen using a Schlenk line or inside a glovebox.[4][5][6]

Q2: My post-workup analysis (NMR, LC-MS) shows several unexpected byproducts. What could they be?

A2: The formation of byproducts often points to specific, unintended reaction pathways.

  • Probable Byproduct A: Benzaldehyde/Benzoic Acid Derivative. The benzyl alcohol moiety is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can be exacerbated by certain reagents, reaction conditions, or even prolonged exposure to air during workup.

  • Probable Byproduct B: Products of Water Addition/Reaction. As discussed, water can react with the starting material. In some cases, particularly with ortho-nitrobenzyl alcohols, this can lead to complex rearrangements and the formation of nitroso species.[1] The presence of fluorine can further influence the electronic properties and reactivity of the aromatic ring, potentially opening other degradation pathways.

  • Probable Byproduct C: Elimination Products. For secondary fluorinated nitrobenzyl alcohols, elimination to form a styrenic compound is a possible side reaction, particularly if the reaction conditions are acidic or basic, which can be inadvertently created by moisture interacting with reagents.[2]

Recommended Actions:

  • Pre-reaction Stability Test: If you suspect your compound is unstable to the workup conditions, take a small aliquot of the starting material, dissolve it in your reaction solvent, and expose it to your planned aqueous workup solution (e.g., saturated sodium bicarbonate). Analyze the result by TLC or LC-MS to see if degradation occurs.[7]

  • Degas Solvents: For particularly sensitive reactions, degassing solvents by freeze-pump-thaw cycles can remove dissolved oxygen, a key player in oxidation.

  • Careful Workup: Minimize the time the reaction mixture is in contact with aqueous layers during extraction. Ensure the organic layer is thoroughly dried with a suitable drying agent (see Table 1) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q: How should I properly store my fluorinated nitrobenzyl alcohols?

A: Proper storage is the first line of defense. These compounds should be stored in an inert atmosphere.[8] The best practice is inside a glovebox with low moisture and oxygen levels (<1 ppm).[5] If a glovebox is unavailable, store the material in a sealed amber glass vial, purged with argon or nitrogen, and placed inside a desiccator. For long-term storage, sealing under vacuum in an ampoule is a highly effective method.[5]

Q: What is the correct way to weigh and transfer these sensitive solids?

A: All transfers should minimize atmospheric exposure.

  • Inside a Glovebox: This is the ideal method.[5] You can use standard weighing paper and spatulas without risk of contamination.

  • Using a Schlenk Line: If a glovebox is not available, you can weigh the compound into a flask under a positive pressure of inert gas. This involves quickly adding the solid and immediately re-sealing the flask while maintaining a counterflow of gas to prevent air ingress.

Q: What grade of solvents should I use, and how can I be sure they are dry?

A: Always use anhydrous grade solvents, preferably from sealed bottles equipped with a septum, like AcroSeal™ or Sure/Seal™ packaging.[4][6] If you need to dry your own solvents, use appropriate drying agents. Never use a drying agent that can react with your solvent or compound.

SolventCommon Drying AgentIncompatible With
Dichloromethane (DCM)Calcium Hydride (CaH₂)Acidic compounds
Tetrahydrofuran (THF)Sodium/BenzophenoneAlcohols, ketones
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Protic compounds
TolueneSodium/BenzophenoneCarbonyls
Caption: Common anhydrous solvents and their recommended drying agents.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines the setup of a reaction using standard Schlenk line techniques, which are essential for handling moisture-sensitive reagents.[4]

1. Glassware Preparation:

  • Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly cleaned.
  • Dry all glassware in an oven at 150°C for at least 4 hours (overnight is preferred).
  • Assemble the glassware hot and immediately connect it to a Schlenk line.
  • Allow the glassware to cool to room temperature under high vacuum, then backfill with a dry, inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times.

2. Reagent Transfer (Solid):

  • Weigh your fluorinated nitrobenzyl alcohol in a glovebox and place it in the reaction flask.
  • If no glovebox is available, weigh it quickly in the open and add it to the flask against a positive flow of inert gas from the Schlenk line.

3. Solvent Transfer:

  • Using a dry, nitrogen-flushed syringe, draw the required volume of anhydrous solvent from a Sure/Seal™ bottle.[4]
  • Transfer the solvent to the reaction flask via a rubber septum.

4. Reaction Execution:

  • Stir the mixture to dissolve the solid.
  • Cool the reaction to the desired temperature using an appropriate bath (ice-water, dry ice-acetone).
  • Add any other reagents via syringe or a pressure-equalizing dropping funnel.
  • Maintain a slight positive pressure of inert gas throughout the reaction. A gas bubbler filled with mineral oil is used to monitor this.

5. Quenching and Workup:

  • Once the reaction is complete (monitored by TLC or LC-MS), cool it in an ice bath.
  • Slowly add the quenching solution via syringe. Be cautious of exothermic reactions or gas evolution.
  • Proceed with standard extraction and purification procedures.

Visualization of Workflow

The following diagram illustrates the critical decision points and workflow for successfully handling moisture-sensitive fluorinated nitrobenzyl alcohols.

MoistureSensitiveWorkflow cluster_prep Preparation & Storage cluster_handling Handling & Setup cluster_reaction Reaction & Analysis storage Receive & Store Compound (Inert Atmosphere, Desiccated) weigh Weigh Reagent storage->weigh glassware Oven-Dry Glassware (>4h @ 150°C) setup Assemble Glassware (Hot, under Inert Gas) glassware->setup solvent Select Anhydrous Solvent (e.g., Sure/Seal™) dissolve Add Anhydrous Solvent (via Syringe) solvent->dissolve setup->weigh weigh_gb Ideal: Glovebox weigh->weigh_gb Best Practice weigh_sl Alternative: Schlenk Line (Positive Pressure) weigh->weigh_sl weigh_gb->dissolve weigh_sl->dissolve reaction Run Reaction (Under Inert Gas) dissolve->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Quench & Workup (Minimize H₂O Contact) monitor->workup analysis Analyze Product workup->analysis success Success analysis->success Clean Product fail Failure/Byproducts analysis->fail Troubleshoot fail->storage Check Reagent Integrity fail->solvent Check Solvent Quality fail->setup Review Inert Technique

Caption: Recommended workflow for handling fluorinated nitrobenzyl alcohols.

References

  • Kamdarsan, V., et al. (2018). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Ohta, T., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

  • Han, S.-J., & Stoltz, B. M. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol vs. Non-Fluorinated Analogs

The following technical guide provides an in-depth comparison of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol against its non-fluorinated analog, 2-Bromo-3-nitrobenzyl alcohol , and related scaffolds. This analysis focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol against its non-fluorinated analog, 2-Bromo-3-nitrobenzyl alcohol , and related scaffolds. This analysis focuses on the "Fluorine Effect"—how the strategic introduction of a fluorine atom at the C5 position alters physicochemical properties, synthetic reactivity, and biological potential.

Executive Summary

2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS: 1805109-31-2) is a highly functionalized aromatic building block used primarily in the synthesis of fused heterocycles (e.g., benzoxaboroles, quinazolines) and as a linker in PROTAC design.[1]

Compared to its non-fluorinated analog, 2-Bromo-3-nitrobenzyl alcohol , the C5-fluorine substituent introduces three critical advantages:

  • Enhanced Electrophilicity: The inductive effect (

    
    ) of fluorine lowers the LUMO energy, accelerating Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C2-bromide position.
  • Metabolic Blocking: The C5 position is a common site for oxidative metabolism (CYP450 hydroxylation). Fluorine substitution blocks this liability.

  • Lipophilicity Modulation: A slight increase in

    
     improves membrane permeability without compromising solubility to the extent of a methyl or chloro substitution.
    

Physicochemical Profile

The following table contrasts the fluorinated target with its direct non-fluorinated analog.

Property2-Bromo-5-fluoro-3-nitrobenzyl alcohol2-Bromo-3-nitrobenzyl alcoholImpact of Fluorination
Structure Target Analog C5-H

C5-F
CAS 1805109-31-290407-21-9N/A
Mol. Weight 250.01 g/mol 232.03 g/mol +18 Da (Negligible steric bulk)
ClogP ~1.95~1.65+0.3 (Improved permeability)
H-Bond Donors 1 (-OH)1 (-OH)Identical
Electronic Character Electron-Deficient (

-acidic)
ModerateHigh Reactivity in

pKa (Benzyl -OH) ~13.1~13.5Slightly more acidic due to F-inductive effect

Synthetic Reactivity & Mechanism[2]

The Regioselectivity Paradox

In this scaffold, the Nitro group (


)  at C3 is the primary directing group for reactivity.
  • C2-Bromine: Positioned ortho to the nitro group. Highly activated for displacement.

  • C5-Fluorine: Positioned meta to the nitro group. Not activated for resonance-based displacement.

Critical Insight: Unlike many fluoronitrobenzenes where fluorine is the leaving group, in this molecule, Bromine is the leaving group . The C5-Fluorine acts as an electronic "turbocharger," withdrawing electron density from the ring and making the C2-Br bond more susceptible to nucleophilic attack by amines or thiols.

Diagram: Reactivity & Functionalization Pathways

The following diagram illustrates the divergent pathways for the fluorinated vs. non-fluorinated scaffolds.

ReactivityPathways Start 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (Target Scaffold) SnAr SNAr Displacement (Nucleophile attacks C2) Start->SnAr Fast (Inductive Activation) Metabolism Metabolic Stability (C5 Blocked) Start->Metabolism High Stability Cyclization Benzoxaborole/Heterocycle Formation Start->Cyclization Precursor NonFluoro Non-Fluorinated Analog (2-Bromo-3-nitro...) NonFluoro->SnAr Slower Rate C5Oxidation C5-Hydroxylation (Metabolic Liability) NonFluoro->C5Oxidation Rapid Clearance

Figure 1: Comparative reactivity landscape. The C5-Fluorine accelerates


 at C2 while blocking metabolic degradation at C5, a distinct advantage over the non-fluorinated analog.

Experimental Protocols

Protocol A: Synthesis via Selective Reduction

Context: This protocol describes the generation of the alcohol from the corresponding benzoic acid or aldehyde precursor.[2] This is preferred over direct nitration of the alcohol, which can lead to oxidation side products.

Reagents:

  • Precursor: 2-Bromo-5-fluoro-3-nitrobenzaldehyde (or acid methyl ester).

  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (

    
    ) or Ethanol (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-5-fluoro-3-nitrobenzaldehyde (10 mmol) in anhydrous

    
     (50 mL). Cool the solution to 
    
    
    
    using an ice bath.
  • Reduction: Add

    
     (0.5 equiv., 5 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature 
    
    
    
    to prevent nitro group reduction.
  • Monitoring: Stir at

    
     for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the alcohol (
    
    
    ).
  • Quench: Quench carefully with saturated aqueous

    
     (20 mL).
    
  • Workup: Evaporate

    
     under reduced pressure. Extract the aqueous residue with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2][3]
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography to yield the target alcohol as a pale yellow solid.

Protocol B: Validation (Reactivity Test)

Context: To validate the enhanced reactivity of the fluorinated scaffold vs. the non-fluorinated analog.

  • Setup: In two separate vials, dissolve 1.0 equiv. of the Fluorinated Target and the Non-Fluorinated Analog in DMSO-

    
    .
    
  • Reaction: Add 1.1 equiv. of Morpholine (nucleophile) and 2.0 equiv. of DIPEA (base).

  • Analysis: Monitor via

    
    -NMR at 
    
    
    
    .
  • Expected Outcome:

    • Fluorinated Scaffold:

      
       conversion of the C2-Br to C2-Morpholine within 2 hours.
      
    • Non-Fluorinated Analog:

      
       conversion within 2 hours (slower kinetics due to lack of F-inductive activation).
      

Applications in Drug Discovery[4][5][6]

Benzoxaborole Antifungals

The scaffold is a key intermediate for Tavaborole-like derivatives. The benzyl alcohol moiety is converted to a benzyl chloride, followed by borylation. The C5-Fluoro group is critical for optimizing the pKa of the boron atom in the final drug, enhancing binding affinity to the tRNA synthetase target.

PROTAC Linkers

The 3-nitro group can be reduced to an aniline (


), providing an attachment point for E3 ligase ligands (e.g., Thalidomide). The benzyl alcohol provides the attachment point for the linker chain. The C5-Fluorine ensures the linker attachment is metabolically stable, preventing premature cleavage of the chimera in vivo.

References

  • Title: General procedure for the synthesis of 2-bromo-5-fluorobenzyl alcohol.
  • Product Characterization (Target Molecule)

    • Title: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol Product D
    • Source: Key Organics / CalPacLab.
    • URL:[Link]

  • SnAr Reactivity Mechanisms: Title: Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Fluorobenzenes. Source: BenchChem Protocols.
  • Role of Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.
    • Source: Pharmacy & Pharmacology Intern
    • URL:[Link]

Sources

Validation

Technical Reference Standard Guide: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol

The following guide provides an in-depth technical analysis and operational framework for establishing and utilizing the reference standard for 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2). CAS: 1805109-31-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and operational framework for establishing and utilizing the reference standard for 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2).

CAS: 1805109-31-2 | Formula: C


H

BrFNO

| M.W.: 250.02 g/mol

Executive Summary & Strategic Context

In the development of next-generation kinase inhibitors and HIF-2


 antagonists, the precise functionalization of the phenyl ring is critical for binding affinity. 2-Bromo-5-fluoro-3-nitrobenzyl alcohol  serves as a high-value scaffold, offering three distinct vectors for diversification:
  • Benzyl Alcohol: Precursor for alkylation, oxidation (to aldehyde/acid), or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.

  • Aryl Bromide: Handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Nitro Group: Masked aniline for subsequent amide coupling or heterocycle formation (e.g., indazoles, benzimidazoles).

For analytical method validation (AMV) during IND-enabling studies, the Reference Standard (RS) must distinguish the target molecule from critical process impurities, particularly regioisomers (4-nitro analogs) and oxidation byproducts (benzaldehydes). This guide compares sourcing strategies and defines the protocol for qualifying a primary reference standard.

Comparative Analysis: Sourcing the Standard

Selecting the right grade of material is a balance of regulatory risk, cost, and technical effort.

Option A: Certified Reference Standard (CRS)
  • Definition: Material characterized by an accredited provider (ISO 17034) with a Certificate of Analysis (CoA) reporting absolute content (Assay w/ uncertainty).

  • Performance: The "Gold Standard" for GMP release testing. Eliminates internal characterization bias.

  • Drawback: Extremely rare for early-phase intermediates like CAS 1805109-31-2. Custom manufacture often requires 8-12 weeks.

Option B: High-Purity Commercial Reagent (The "Working Standard")
  • Definition: >97% purity material sourced from specialized fine chemical vendors (e.g., Apollo Scientific, Combi-Blocks).

  • Performance: Suitable for synthetic R&D but insufficient for analytical calibration without further qualification.

  • Risk: Often lacks data on water content (KF), residual solvents, or inorganic ash, leading to assay overestimation.

Option C: In-House Purification (Recrystallization)
  • Definition: Purchasing crude (95%) and upgrading via recrystallization (e.g., EtOH/Heptane) to >99%.

  • Performance: Highest control over impurity profile. Allows identification of specific process impurities.

  • Cost: High resource drain (FTE time for purification and full structural elucidation).

Data Summary: Performance Matrix
FeatureCertified Reference Standard Commercial Reagent (>97%) In-House Purified
Assay Accuracy High (Mass Balance/qNMR)Low (Often just Area %)High (Dependent on technique)
Impurity ID ComprehensiveGeneric (e.g., "Total Impurities")Process-Specific
Regioisomer Control Guaranteed (<0.1%)Variable (Risk of 4-nitro isomer)High (If method is specific)
Regulatory Use GMP Release / StabilityEarly Discovery / Range FindingGLP Tox / GMP (if fully qualified)

Technical Characterization: The Qualification Protocol

To convert Option B or C into a usable Reference Standard, you must execute the following "Self-Validating" protocol. This ensures the material is fit for quantitative analysis.

A. Structural Identification (The "Fingerprint")
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Signal: The benzyl methylene protons (

      
      ) typically appear as a doublet (if coupling to OH) or singlet around 
      
      
      
      4.5–4.8 ppm.
    • Aromatic Region: Two protons are expected. Look for the coupling pattern of H4 and H6. The fluorine substituent will cause splitting (

      
      ), creating complex doublets.
      
    • Regioisomer Check: A 4-nitro isomer would alter the symmetry and coupling constants significantly.

  • 19F NMR: Essential for confirming the position of the fluorine relative to the nitro/bromo groups.

  • Mass Spectrometry (LC-MS): ESI- (Formate adduct) or ESI+ (loss of OH). Confirm the characteristic bromine isotope pattern (1:1 ratio of

    
    ).
    
B. Purity & Impurity Profiling (HPLC)

The reference standard must resolve the "Critical Trio" of impurities:

  • The Aldehyde: 2-Bromo-5-fluoro-3-nitrobenzaldehyde (Oxidation product).

  • The Des-Bromo: 5-Fluoro-3-nitrobenzyl alcohol (Hydrodehalogenation).

  • The Regioisomer: 2-Bromo-5-fluoro-4-nitrobenzyl alcohol (Nitration byproduct).

Recommended Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (universal) and 254 nm (aromatic).

C. Assay Assignment (The "True Value")

Do not use HPLC Area % as the assay value. It ignores water and salts. Use the Mass Balance Equation :



  • Water: Determine via Karl Fischer (Coulometric).

  • Solvents: Determine via GC-Headspace.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a commercial reagent into a Primary Reference Standard.

ReferenceStandardWorkflow Start Source Commercial Material (CAS 1805109-31-2) IdentityCheck 1. Structural ID (1H/19F NMR, MS) Start->IdentityCheck PurityScreen 2. Purity Screen (HPLC Area %) IdentityCheck->PurityScreen Decision1 Purity > 98.0%? PurityScreen->Decision1 Purification Recrystallization (EtOH/Heptane) Decision1->Purification No FullChar 3. Full Characterization (KF, ROI, GC-HS, qNMR) Decision1->FullChar Yes Purification->PurityScreen Re-test Assignment 4. Assign Potency (Mass Balance) FullChar->Assignment FinalRelease Release as Primary Reference Standard Assignment->FinalRelease

Figure 1: Logic flow for converting commercial crude material into a qualified Primary Reference Standard.

Handling & Stability Protocols

Benzyl alcohols with electron-withdrawing groups (nitro, fluoro, bromo) are generally stable but susceptible to photo-oxidation.

  • Storage: Store at 2–8°C in amber vials. The nitro group can be light-sensitive; the benzyl alcohol moiety is prone to slow oxidation to the aldehyde if exposed to air/light.

  • Hygroscopicity: While likely a solid, the polarity of the nitro/alcohol groups may attract moisture. Always equilibrate to room temperature before weighing for KF analysis.

References

  • Apollo Scientific. Product Data Sheet: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol (CAS 1805109-31-2).[1] Retrieved from

  • Combi-Blocks. Catalog Entry: QI-1883 (2-Bromo-5-fluoro-3-nitrobenzyl alcohol).[2][3] Retrieved from

  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Benzyl Alcohols. Retrieved from

  • ChemicalBook. CAS 1805109-31-2 Basic Information and Suppliers. Retrieved from

Sources

Safety & Regulatory Compliance

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